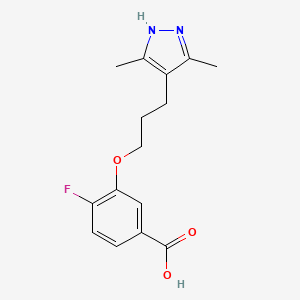
Ald-PEG4-Azide
Overview
Description
Ald-PEG4-Azide is a compound that contains an azide group and an aldehyde group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, enabling the attachment of various molecules through click chemistry . The azide group facilitates PEGylation, while the aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imine bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG4-Azide typically involves the reaction of a PEG chain with an azide and an aldehyde group. One common method includes the use of azido-functionalized PEG derivatives, which are synthesized through a click reaction between an azide and an alkyne . The reaction conditions are generally mild and can be carried out in aqueous media, making the process efficient and straightforward.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ald-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click reactions.
Imine Formation: The aldehyde group reacts with primary amines to form imine bonds, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strained Cyclooctynes: Used in copper-free click reactions for bioorthogonal conjugation.
Reducing Agents: Used to reduce imine bonds to stable amine linkages.
Major Products:
Triazole Linkages: Formed from click chemistry reactions.
Stable Amine Linkages: Formed from the reduction of imine bonds.
Scientific Research Applications
Ald-PEG4-Azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ald-PEG4-Azide involves its functional groups:
Azide Group: Reacts with alkynes or strained cyclooctynes to form stable triazole linkages through click chemistry.
Aldehyde Group: Reacts with primary amines to form imine bonds, which can be reduced to stable amine linkages. These reactions enable the efficient and specific conjugation of molecules, facilitating various applications in research and industry.
Comparison with Similar Compounds
Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester group, used for labeling primary amines.
Methoxypolyethylene Glycol Azide: Contains an azide group and a methoxy group, used for PEGylation.
Polyethylene Glycol Bisazide: Contains two azide groups, used for crosslinking applications.
Uniqueness of Ald-PEG4-Azide: this compound is unique due to its combination of an azide group and an aldehyde group, which allows for versatile conjugation strategies. This dual functionality makes it particularly useful for applications requiring both click chemistry and imine formation .
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWLQMPHQXRVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)


